4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide

Overview

Description

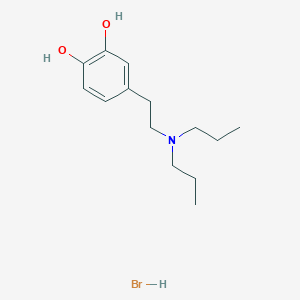

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide is a chemical compound with the CAS Number: 7400-54-6 . It has a molecular weight of 199.64 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of benzamide derivatives, such as 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

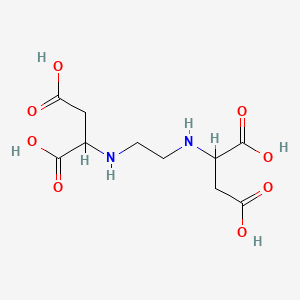

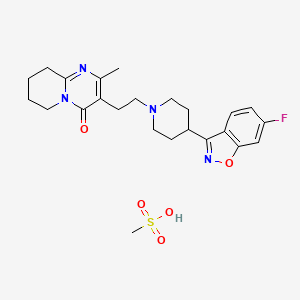

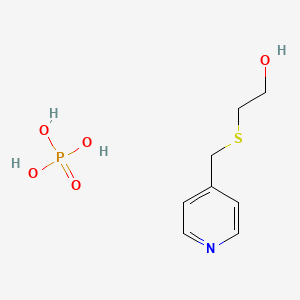

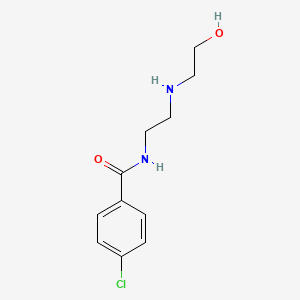

The InChI code for 4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide is 1S/C9H10ClNO2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6H2,(H,11,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide has a melting point range of 114-118 degrees Celsius . It is a powder at room temperature .Scientific Research Applications

Characterization and Polymorphism

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide has been a subject of research for its various polymorphic forms and their characterization. Studies have employed techniques like X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy to understand the properties of these polymorphs. Such research is crucial for understanding the physical and chemical stability of the compound, which is essential in pharmaceutical development (Yanagi et al., 2000).

Pharmacological Activity

Research has also focused on the synthesis and pharmacological activity of various isomers of this compound. For instance, the benzamide derivatives of this compound have shown affinity for 5-hydroxytryptamine 4 (5-HT4) receptors in radioligand binding assays. This suggests potential applications in treating conditions related to these receptors (Yanagi et al., 1999).

Metalloligands in Magnetism

This compound has also been investigated for its role in the formation of metalloligands, which are essential in designing single-molecule and single-chain magnets. Such research is significant in the field of materials science, particularly in the development of advanced magnetic materials (Costes et al., 2010).

Safety And Hazards

properties

IUPAC Name |

4-chloro-N-[2-(2-hydroxyethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c12-10-3-1-9(2-4-10)11(16)14-6-5-13-7-8-15/h1-4,13,15H,5-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHJOGBBUGIRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCNCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149570 | |

| Record name | Ro 16-3177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(2-((2-hydroxyethyl)amino)ethyl)benzamide | |

CAS RN |

111252-13-2 | |

| Record name | Ro 16-3177 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111252132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 16-3177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.